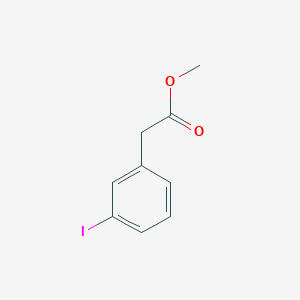

Methyl 2-(3-iodophenyl)acetate

Description

Overview of Aryl Acetate (B1210297) Chemical Scaffolds in Organic Synthesis

Aryl acetates, and more broadly arylalkanoic acids and their esters, represent a fundamental class of organic compounds. The phenylacetic acid scaffold, consisting of a phenyl group attached to an acetic acid moiety, is a core structure in numerous molecules. wikipedia.org These structures are not merely simple organic acids; they are pivotal intermediates and synthons in a wide array of chemical transformations. Their utility stems from the reactivity of both the carboxylic acid (or ester) function and the aromatic ring, allowing for diverse modifications.

In organic synthesis, aryl acetates serve as precursors for more complex molecules. The methylene (B1212753) group adjacent to the aromatic ring can be functionalized, and the carboxyl group can undergo various reactions such as amidation, esterification, and reduction. unimi.it Furthermore, the aromatic ring itself is amenable to electrophilic substitution reactions. These compounds are foundational in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, phenylacetic acid is used in the production of penicillin G and diclofenac. wikipedia.org The versatility of the aryl acetate scaffold makes it a cornerstone in the construction of complex molecular architectures.

Strategic Importance of Halogenated Phenylacetic Acid Derivatives in Contemporary Chemistry

The introduction of a halogen atom onto the phenyl ring of a phenylacetic acid derivative dramatically enhances its synthetic utility. Halogenated phenylacetic acids are valuable intermediates because the halogen acts as a versatile functional handle. nih.govjbzml.com Among the halogens, iodine is particularly significant. The carbon-iodine (C-I) bond is the least stable among carbon-halogen bonds, making aryl iodides highly reactive and thus excellent substrates for a variety of coupling reactions. acs.org

Aromatic iodides are prized precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to precisely install an iodine atom on an aromatic ring allows chemists to later introduce a wide range of substituents, including alkyl, aryl, and vinyl groups. This strategic placement of iodine provides a powerful tool for building molecular complexity. mdpi.com The development of methods for the direct and regioselective iodination of aromatic compounds is an active area of research, underscoring the importance of these halogenated intermediates. researchgate.netnih.govmanac-inc.co.jp

Positioning of Methyl 2-(3-iodophenyl)acetate within the Landscape of Iodinated Aromatic Compounds for Research

This compound holds a specific and strategic position within the family of research chemicals. Its structure combines the key features of an aryl acetate with the synthetic versatility of an aryl iodide. The ester functionality provides a site for further chemical modification, while the iodine atom, located at the meta-position of the phenyl ring, serves as a crucial handle for introducing new functional groups via cross-coupling chemistry. acs.orgmdpi.com

This compound is not typically an end product but rather a key building block. Researchers utilize it to construct more elaborate molecules for various studies, particularly in medicinal chemistry and materials science. mdpi.com The meta-substitution pattern of the iodo group influences the electronic properties and steric environment of the molecule, offering a different isomeric profile compared to its ortho- and para-substituted counterparts. The synthesis of such specific iodinated derivatives is often achieved through carefully optimized deprotometallation–iodolysis sequences or direct iodination methods on sensitive aromatic compounds. mdpi.com The data in the following table summarizes the key chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 502649-73-2 |

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 276.07 g/mol |

| InChI Key | ZIQWLOIJBIJDTM-UHFFFAOYSA-N |

| SMILES | COC(=O)Cc1cccc(c1)I |

| XLogP3 (Predicted) | 2.9 |

Data sourced from PubChem and other chemical suppliers. a2bchem.comuni.luwin-winchemical.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-iodophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQWLOIJBIJDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-73-2 | |

| Record name | Methyl 2-(3-iodophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of Methyl 2 3 Iodophenyl Acetate

Exploration of the Chemical Reactivity Profile of the Iodophenyl Group

The chemical behavior of Methyl 2-(3-iodophenyl)acetate is significantly influenced by the electronic and steric properties of the iodine atom attached to the aromatic ring and the reactivity of the ester functional group.

The presence of a halogen on an aromatic ring has a dual electronic effect: an electron-withdrawing inductive effect and an electron-donating resonance effect. youtube.com Halogens are more electronegative than carbon, which leads to the withdrawal of electron density from the benzene (B151609) ring through the sigma bond (inductive effect). youtube.com This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. youtube.com

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which can stabilize the carbocation intermediate formed during electrophilic substitution. youtube.com This resonance effect directs incoming electrophiles to the ortho and para positions. youtube.com In the case of this compound, the iodine atom at position 3 deactivates the ring while directing incoming electrophiles primarily to the 2, 4, and 6 positions. However, the directing influence is a combination of both the iodo and the methyl acetate (B1210297) substituents.

The iodine atom itself can participate in specific interactions, such as halogen bonding. This phenomenon arises from an area of positive electrostatic potential, known as a σ-hole, located on the iodine atom along the extension of the C-I covalent bond. nih.gov This positive region can interact favorably with Lewis bases, influencing reaction pathways and molecular assembly. nih.gov

| Halogen | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| F | Strong | Weak | Deactivating | Ortho, Para |

| Cl | Strong | Moderate | Deactivating | Ortho, Para |

| Br | Moderate | Moderate | Deactivating | Ortho, Para |

| I | Weak | Strong | Deactivating | Ortho, Para |

This table illustrates the general trends for halogens as substituents on an aromatic ring.

The methyl acetate group in this compound is a key site for functional group transformations, primarily through nucleophilic acyl substitution. libretexts.orglibretexts.org The carbonyl carbon of the ester is electrophilic due to the polarization of the carbon-oxygen double bond. This allows it to be attacked by a wide range of nucleophiles.

Common transformations of the ester group include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-iodophenylacetic acid. Basic hydrolysis, also known as saponification, is an irreversible process that proceeds via the formation of a carboxylate salt. masterorganicchemistry.com

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester. This is an equilibrium process that can be driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

Reduction: The ester can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2-(3-iodophenyl)ethanol.

The reactivity of the ester is generally lower than that of acid chlorides or anhydrides but higher than that of amides. libretexts.org

Reaction Mechanisms Involving the Iodophenyl Acetate Core

The interplay between the iodinated ring and the ester side chain gives rise to several possible reaction mechanisms.

Chemical bonds can break in two primary ways: homolytically or heterolytically. libretexts.orgpressbooks.pub

Homolytic Cleavage: In this process, the two electrons in a bond are divided equally between the two separating fragments, generating radicals. pressbooks.pub For this compound, the carbon-iodine (C-I) bond is susceptible to homolytic cleavage under the influence of heat or UV light, which could produce a 3-(methoxycarbonylmethyl)phenyl radical and an iodine radical. Radical reactions are often characterized by initiation, propagation, and termination steps.

Heterolytic Cleavage: Here, one atom retains both electrons from the bond, resulting in the formation of ions. libretexts.org The heterolytic cleavage of the C-I bond would lead to a phenyl cation and an iodide ion, or a phenyl anion and an iodonium (B1229267) ion. Due to the high instability of the phenyl cation, this pathway is generally less favorable than homolytic cleavage unless stabilized by other factors. Heterolysis is more common in polar solvents and is the basis for many ionic reactions. youtube.com

The C-I bond is the weakest of the carbon-halogen bonds, making iodophenyl compounds more prone to both radical and certain metal-catalyzed reactions (e.g., cross-coupling) compared to their chloro- or bromo-analogs.

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction proceeds through a two-step mechanism:

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org

For this compound, the regioselectivity of the substitution is controlled by the combined directing effects of the iodo and the methyl acetate groups. The iodine atom at C3 is an ortho-, para-director, activating positions 2, 4, and 6. The CH₂COOCH₃ group is a weakly deactivating ortho-, para-director. The substitution pattern will therefore favor the positions most activated (or least deactivated) by the combination of these groups, with steric hindrance also playing a role.

Reactions at the ester group, such as hydrolysis or transesterification, follow the nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This is a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the leaving group (in this case, the methoxide (B1231860) ion, CH₃O⁻) is expelled. youtube.com

| Compound Type | Leaving Group | Relative Reactivity |

| Acid Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | R₂N⁻ | Low |

| Carboxylate | O²⁻ | Lowest (unreactive) |

This table shows the general reactivity trend for common carboxylic acid derivatives.

Transition Metal-Catalyzed Transformations

The presence of a carbon-iodine bond and activatable C-H bonds on the aromatic ring makes this compound an excellent substrate for a variety of transition metal-catalyzed reactions. These transformations are pivotal for the construction of complex molecular architectures from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. acs.org The iodine atom in this compound renders it a highly reactive electrophilic partner in such cross-coupling reactions.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the case of this compound, the cycle begins with the oxidative addition of the C-I bond to a low-valent palladium(0) species. This is typically the rate-determining step and is generally faster for aryl iodides compared to bromides or chlorides.

Subsequent transmetalation with an organoboron reagent, such as an arylboronic acid or ester in the presence of a base, leads to the formation of a diorganopalladium(II) intermediate. The final step, reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com

While specific studies on this compound are not extensively documented, the reactivity of similar aryl iodides in Suzuki-Miyaura coupling is well-established. For instance, the coupling of various aryl iodides with arylboronic acids proceeds efficiently under palladium catalysis.

Table 1: Illustrative Suzuki-Miyaura Coupling of an Aryl Iodide

| Entry | Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 98 |

This table represents typical conditions and yields for Suzuki-Miyaura reactions of aryl iodides and is intended to be illustrative of the expected reactivity of this compound.

The ester group in this compound is generally stable under the mild conditions of the Suzuki-Miyaura reaction, making it a versatile substrate for creating more complex molecules bearing a phenylacetate (B1230308) moiety. acs.org

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. The phenyl ring of this compound possesses several C-H bonds that can potentially be activated and functionalized using transition metal catalysts.

The ester group can act as a directing group, guiding the catalyst to a specific C-H bond, typically in the ortho position. Palladium-catalyzed ortho-olefination of phenylacetic esters has been reported, demonstrating the feasibility of activating the C-H bonds adjacent to the acetate-bearing carbon. acs.org This transformation allows for the introduction of an olefinic group at the ortho position of the phenyl ring.

Furthermore, research has shown that the meta-C-H arylation of free phenylacetic acid can be achieved using a transient mediator and a specific ligand. nih.gov While this has been demonstrated on the free acid, it suggests that with appropriate catalytic systems, the meta C-H bonds of this compound could also be targeted for functionalization.

Table 2: Examples of C-H Functionalization of Phenylacetic Acid Derivatives

| Substrate | Reaction Type | Catalyst | Ligand/Mediator | Product |

| Phenylacetic ester | ortho-Olefination | Pd(OAc)₂ | - | ortho-Olefinated phenylacetic ester |

| Phenylacetic acid | meta-Arylation | Pd(OAc)₂ | NBE-CO₂Me | meta-Arylated phenylacetic acid |

NBE-CO₂Me = 2-carbomethoxynorbornene. This table illustrates the potential C-H activation pathways for a molecule like this compound based on studies with similar structures. acs.orgnih.gov

The presence of the iodo group adds another layer of complexity and opportunity. The C-I bond is generally more reactive towards oxidative addition than a C-H bond. Therefore, selective C-H activation in the presence of an iodine atom would require carefully designed catalytic systems that can differentiate between these two reactive sites.

The choice of ligand in a transition metal-catalyzed reaction is crucial as it can significantly influence the catalyst's reactivity, selectivity, and stability. In the context of the reactions involving this compound, ligands play a pivotal role in modulating the outcome of the transformations.

In Suzuki-Miyaura coupling reactions, bulky and electron-rich phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), are often employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher reaction rates and yields, especially with less reactive aryl chlorides or bromides. sigmaaldrich.com For a reactive substrate like this compound, the choice of ligand can be tailored to optimize the reaction conditions and prevent side reactions.

In C-H activation reactions, the ligand's role is even more pronounced as it can control the regioselectivity of the functionalization. For instance, in the meta-C-H arylation of phenylacetic acids, a mono-protected 3-amino-2-hydroxypyridine (B57635) type ligand was found to be essential for achieving the desired selectivity. nih.gov Similarly, in ortho-olefination reactions, the coordination of the directing group to the metal center, which is influenced by the ligand sphere, dictates the site of C-H activation. acs.org

The development of new ligands is an active area of research, with the aim of achieving higher efficiency, broader substrate scope, and milder reaction conditions for various catalytic transformations. The reactivity of this compound in such reactions can be finely tuned by the judicious selection of the appropriate ligand.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Methyl 2-(3-iodophenyl)acetate Derivatives

The creation of new derivatives from the parent compound, this compound, allows for a systematic investigation into how structural changes influence its chemical and biological behavior. These modifications can be broadly categorized by the region of the molecule being altered.

The iodophenyl ring serves as a primary site for structural diversification. The introduction of additional substituents can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of compounds like methyl 2-(4-acetyl-3-iodophenyl)acetate introduces a ketone functionality, which can act as a hydrogen bond acceptor and a point for further chemical elaboration. bldpharm.com Similarly, the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) from resorcinol (B1680541) involves iodination and subsequent sulfonylation, demonstrating a pathway to introduce both hydroxyl and sulfonate groups onto the phenyl ring, which can dramatically alter solubility and interaction with biological targets. researchgate.net Palladium-catalyzed reactions, such as the Suzuki coupling, have been employed to introduce methyl and fluorine groups onto the phenylacetic acid scaffold, highlighting the versatility of this approach for creating a range of derivatives. inventivapharma.com

Modifications to the ester and the alkyl linker chain provide another avenue for creating derivatives with diverse properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-iodophenylacetic acid, which can then be converted to a variety of other esters or amides. chemicalbook.com The length and branching of the alkyl linker can also be varied. For example, the synthesis of 2-methyl-2-arylpropyl carboxylates involves a Friedel-Crafts alkylation, which introduces a branched linker. google.com The nature of the ester group itself can be altered from a methyl ester to ethyl, propyl, or butyl esters, which can influence the compound's lipophilicity and metabolic stability. aocs.org These changes are often explored in the context of developing linkers for various applications, including PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the linker's properties are critical for efficacy. medchemexpress.com

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov This approach is particularly valuable for generating libraries of diverse derivatives for screening purposes. For instance, a four-component reaction involving ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides has been used to synthesize a library of 3-iodoindoles. beilstein-journals.org Another example is the one-pot, three-component synthesis of chromene derivatives using aldehydes, malononitrile, and a naphthol derivative, catalyzed by an ionic liquid. lew.ro Pseudo-multi-component reactions, which involve a sequence of reactions where the intermediates are not isolated, have also been used to create complex heterocyclic systems. nih.gov These methods provide a powerful toolkit for generating structural diversity around the core this compound scaffold.

Exploration of Isomeric and Positional Analogs of Iodophenylacetates

The position of the iodine atom on the phenyl ring has a profound impact on the molecule's reactivity and its interactions with other molecules. Understanding the differences between the ortho-, meta-, and para-isomers is crucial for rational drug design and the development of new chemical entities.

The electronic and steric environment of the iodine atom and the acetate (B1210297) group differs significantly between the ortho-, meta-, and para-isomers of iodophenyl acetate. These differences influence their reactivity in chemical transformations and their binding to biological targets.

In electrophilic aromatic substitution reactions, the substituent already present on the benzene (B151609) ring directs the position of the incoming electrophile. masterorganicchemistry.com For instance, the acetate group is generally considered a deactivating, meta-directing group, while the iodine atom is a deactivating but ortho-, para-director. masterorganicchemistry.comwikipedia.org This directing effect is a consequence of the stability of the carbocation intermediate formed during the reaction. masterorganicchemistry.com

The physical properties of the isomers also differ. The para-isomer of disubstituted benzenes often has a higher melting point and lower solubility compared to the ortho- and meta-isomers due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice. vedantu.com This difference in physical properties can be exploited for the separation of isomers. wikipedia.org

The relationship between these isomers is that of constitutional isomers, as they share the same molecular formula but have different connectivity of atoms. stackexchange.com

| Isomer | IUPAC Name | Relative Position of Substituents |

| ortho | Methyl 2-(2-iodophenyl)acetate | 1,2 |

| meta | This compound | 1,3 |

| para | Methyl 2-(4-iodophenyl)acetate | 1,4 |

Structure-Activity Relationship (SAR) Studies in Related Biological Systems

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound, such as an iodophenylacetate derivative, researchers can identify the key structural features responsible for its biological effects.

For example, in a study of adenosine (B11128) kinase inhibitors, the position and nature of substituents on a tubercidin (B1682034) analog were found to be critical for activity. A quantitative structure-activity relationship (QSAR) analysis revealed that bulky groups at one position and substituents with a higher negative field effect at another position were essential for enhancing the inhibitory activity. nih.gov In another study on inhibitors of the FOXM1 protein, the electronic properties of substituents on a phenyl ring were found to be important for favorable interactions with the protein's binding pocket. nih.gov

The iodine atom in iodophenylacetate derivatives can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. The position of the iodine atom (ortho, meta, or para) would influence the geometry and strength of this interaction.

Investigating the Influence of Aromatic Substitution Patterns on Biological Efficacy

The nature and position of substituents on the phenyl ring of phenylacetic acid derivatives can profoundly impact their biological activity. This is attributable to the modulation of the molecule's electronic, steric, and lipophilic properties, which in turn affects its ability to interact with biological targets such as enzymes and receptors. For this compound, the iodine atom at the meta-position (C-3) is a key determinant of its pharmacological profile.

The introduction of a halogen atom, such as iodine, into an aromatic ring significantly alters its physicochemical characteristics. Halogens are electron-withdrawing through the inductive effect, yet they can also participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. The position of the halogen is critical; for instance, in a series of substituted benzyloxyphenylacetic acids evaluated as aldose reductase inhibitors, the position of the halogenated benzyl (B1604629) subunit was found to be a critical determinant of inhibitory potency. nih.gov

The size of the halogen atom (I > Br > Cl > F) also plays a significant role. Iodine, being the largest and most polarizable of the common halogens, can introduce significant steric bulk and enhance van der Waals interactions within a receptor's binding site. This can lead to increased binding affinity and, consequently, higher biological efficacy. Furthermore, the potential for iodine to form strong halogen bonds can provide additional stabilizing interactions with the biological target.

To illustrate the effect of aromatic substitution on biological activity, the following table presents hypothetical inhibitory concentration (IC50) data for a generic enzyme, based on general trends observed in SAR studies of related phenylacetic acid derivatives.

Table 1: Illustrative Structure-Activity Relationship of Phenylacetate (B1230308) Derivatives

| Compound | Substituent (R) | Position | IC50 (µM) |

|---|---|---|---|

| 1 | H | - | >100 |

| 2 | 3-Cl | meta | 50 |

| 3 | 4-Cl | para | 25 |

| 4 | 3-I | meta | 15 |

| 5 | 4-I | para | 8 |

This table is for illustrative purposes and does not represent actual experimental data for a specific biological target of this compound.

Role of the Ester Group in Modulating Biological Interactions

The ester functional group in this compound is not merely a passive component of the molecule; it plays a vital role in its biological and pharmacological properties. The methyl ester of a carboxylic acid can act as a prodrug, where the ester is hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid, 3-iodophenylacetic acid. This transformation can significantly impact the compound's bioavailability, distribution, and duration of action.

The lipophilicity of a molecule is a critical factor in its ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. Esterification of a carboxylic acid generally increases its lipophilicity, which can enhance its absorption and distribution. The choice of the alcohol used for esterification can fine-tune this property. A methyl ester, as in this compound, provides a modest increase in lipophilicity compared to the parent carboxylic acid. Larger alkyl esters would further increase lipophilicity, which could be beneficial or detrimental depending on the specific therapeutic application and target.

The rate of hydrolysis of the ester can also be a key determinant of its efficacy and duration of action. Steric hindrance around the ester group can slow the rate of enzymatic hydrolysis, leading to a more sustained release of the active acid and potentially a longer therapeutic effect. The electronic nature of the aromatic ring can also influence the rate of hydrolysis; electron-withdrawing substituents like iodine can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by esterases.

The following table provides a hypothetical comparison of the properties of this compound and its corresponding carboxylic acid, illustrating the role of the ester group.

Table 2: Comparison of Physicochemical and Biological Properties

| Compound | Functional Group | Lipophilicity (LogP) | Water Solubility | Bioavailability |

|---|---|---|---|---|

| 3-Iodophenylacetic acid | Carboxylic Acid | ~2.6 | Low | Moderate |

| This compound | Methyl Ester | Higher than acid | Very Low | Potentially Higher |

This table presents expected trends and does not represent specific experimental values.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

Methyl 2-(3-iodophenyl)acetate as a Pharmaceutical Intermediate

As a bifunctional molecule, this compound serves as a pivotal starting material or intermediate in the synthesis of more complex chemical entities with potential therapeutic value. Its phenylacetate (B1230308) core is a common motif in medicinal chemistry, and the presence of an iodine atom provides a reactive handle for a variety of chemical transformations.

This compound is classified as an organic building block, specifically within the categories of iodides, benzene (B151609) compounds, and esters. bldpharm.coma2bchem.com Its utility as an intermediate is rooted in the ability of the aryl iodide to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental to the construction of the complex molecular architectures often required for biological activity.

The compound's structure is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools in modern pharmaceutical synthesis. nih.govorganic-chemistry.org For instance, the iodine substituent can be replaced with various organic groups through reactions like the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings. nih.govelsevierpure.comwikipedia.org These transformations allow for the elaboration of the phenyl ring, building complexity and introducing functionalities that may be crucial for the biological activity of a target API. The ester group can also be readily hydrolyzed to the corresponding carboxylic acid, 2-(3-iodophenyl)acetic acid, or converted to amides, providing another point for molecular diversification. nih.govambeed.com

Heterocyclic structures are ubiquitous in pharmaceuticals, and this compound provides a scaffold for their synthesis. Palladium-catalyzed reactions are particularly important in this context for forming a variety of heterocyclic rings. nih.gov For example, the palladium-catalyzed coupling of 3-iodoindoles with terminal acetylenes is a known method for producing 3-ethynylindoles. elsevierpure.com This highlights how an aryl iodide, such as the one present in this compound, can be a key reactant in the formation of indole-based structures and other N-heterocycles.

The synthesis of isatin (B1672199) derivatives into more complex fused heterocyclic systems, such as indoloquinazolines and 1,2,4-triazinoindoles, demonstrates the general principle of using functionalized aromatic precursors to build intricate ring systems. researchgate.net The reactivity of the C-I bond in this compound allows it to be a synthon for introducing the 3-(methyl acetate)phenyl group into a variety of heterocyclic cores through established catalytic methods.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis This table is illustrative of the types of reactions this compound could undergo based on the reactivity of aryl iodides.

| Reaction Name | Coupling Partner | Resulting Bond | Potential Heterocyclic Products |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | C-C | Bi-aryl heterocycles, substituted pyridines |

| Heck | Alkenes | C-C | Cinnamate derivatives, precursors to quinolines |

| Sonogashira | Terminal alkynes | C-C | Phenylacetylene derivatives, precursors to indoles, furans |

| Buchwald-Hartwig | Amines, amides | C-N | N-Aryl heterocycles, benzimidazoles, carbazoles |

| Ullmann Condensation | Alcohols, thiols | C-O, C-S | Aryl ethers, aryl thioethers, dibenzofurans, dibenzothiophenes |

Biological Activity and Mechanistic Insights (Focus on Mechanisms of Action, not specific dosages)

While direct and extensive biological studies on this compound are not widely published, its structural components and those of related aryl acetates have been investigated in various therapeutic contexts. The following sections explore potential biological activities and mechanisms based on these related compounds.

The potential for this compound to exhibit anti-cancer properties can be hypothesized through several mechanisms. One such mechanism is the induction of apoptosis, or programmed cell death. The BCL-2 family of proteins are key regulators of this process, with anti-apoptotic members like BCL-2 itself preventing cell death. nih.gov Inhibition of these anti-apoptotic proteins can trigger apoptosis, a strategy employed by certain cancer therapies. nih.gov While direct inhibition by this compound has not been demonstrated, its structural components could serve as a starting point for the design of molecules targeting such pathways.

Furthermore, studies on other natural and synthetic compounds provide clues. For instance, Methyl protoneodioscin, a different type of natural product, has shown cytotoxicity against a wide panel of human cancer cell lines, including those from lung cancer, colon cancer, and breast cancer. nih.gov Similarly, extracts from Calystegia silvatica containing fatty acids have demonstrated antitumor properties against various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF7 (breast cancer). nih.gov These examples underscore the ongoing search for novel chemical entities with anti-cancer activity, a search for which derivatives of this compound could be candidates.

Aryl acetates and related structures are known to interact with and modulate the activity of various protein targets, particularly enzymes. This modulation can occur through several mechanisms, including competitive inhibition, mechanism-based inactivation, or binding to allosteric sites.

One example is the inhibition of cytochrome P450 enzymes by aryl acetylenes, which can act as mechanism-based irreversible inhibitors. nih.gov This suggests that the phenyl portion of a molecule like this compound could be modified to target specific enzyme families. Similarly, aryl diketoacid derivatives have been identified as a novel class of inhibitors for protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity. nih.gov These compounds act as noncompetitive inhibitors, binding to the enzyme's active site in an inactive conformation. nih.gov

The acetate (B1210297) group itself can also be a key interacting moiety. A variety of chemical inhibitors target Acetate Kinase by mimicking its substrates or interfering with cofactors at the active site. scbt.com Studies on the chymotrypsin-catalyzed hydrolysis of substituted aryl acetates have also been conducted to understand enzyme-substrate interactions and the effect of the leaving group on reaction kinetics. rsc.org These examples from related aryl acetates illustrate the potential for this compound derivatives to be developed as specific modulators of protein function.

The presence of an iodine atom makes this compound a prime candidate for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. The stable iodine-127 atom can be replaced with a radioactive isotope of iodine, a process known as radioiodination. acs.org

Different iodine isotopes have distinct properties that make them suitable for different medical applications:

Iodine-123 (123I): Emits gamma rays and has a half-life of 13.2 hours, making it ideal for diagnostic imaging with Single-Photon Emission Computed Tomography (SPECT). acs.org

Iodine-124 (124I): A positron emitter with a longer half-life of 4.2 days, suitable for Positron Emission Tomography (PET) imaging. acs.org

Iodine-131 (131I): Emits both beta particles (therapeutic) and gamma rays (for imaging), allowing for a "theranostic" approach where the same molecule can be used for both diagnosis and therapy.

The strategy involves attaching the radioiodinated phenylacetate moiety to a targeting vector, such as a peptide or small molecule, that has a high affinity for a biological target, like a receptor or enzyme overexpressed in a particular disease. For example, radioiodinated fatty acid analogues have been developed for myocardial imaging to assess heart metabolism and perfusion. nih.gov A radioiodinated estradiol (B170435) derivative, modified with 4-(p-iodophenyl)butyric acid, has been successfully used for SPECT imaging of estrogen receptor (ER)-positive breast cancer. nih.gov Similarly, a urea-based small molecule labeled with 123I was developed to target the prostate-specific membrane antigen (PSMA) for SPECT/CT imaging of prostate cancer. nih.gov

Therefore, [123I] or [124I]-labeled this compound, or more likely a derivative thereof, could be developed as a novel probe for molecular imaging, provided it or its target-specific conjugate demonstrates favorable biodistribution and target accumulation.

Table 2: Radioactive Isotopes of Iodine for Medical Applications

| Isotope | Half-Life | Primary Emission | Primary Application |

|---|---|---|---|

| 123I | 13.2 hours | Gamma (159 keV) | SPECT Imaging acs.org |

| 124I | 4.2 days | Positron (β+) | PET Imaging acs.org |

| 131I | 8.02 days | Beta (β-), Gamma (364 keV) | Therapy, SPECT Imaging |

Development of Advanced Pharmacological Probes

The strategic incorporation of an iodine atom in "this compound" renders it a valuable scaffold for the development of advanced pharmacological probes. These molecular tools are instrumental in the elucidation of biological processes at the molecular level, target validation, and drug discovery. The presence of the iodine atom can be exploited for the introduction of radioisotopes, while the phenylacetate core can be chemically modified to incorporate photoreactive moieties, thus enabling the creation of radiolabeled ligands and photoaffinity probes.

Radiolabeled Ligands for Receptor Binding and Imaging

The 3-iodophenyl group of this compound is a prime site for the introduction of radioactive iodine isotopes, such as ¹²⁵I and ¹²³I. This process, known as radioiodination, is a well-established method for producing high-affinity radioligands for receptor binding assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Although direct studies radiolabeling this compound are not extensively documented in publicly available research, the principle is based on the established use of similar iodinated precursors. For instance, various iodo-phenyl containing compounds are routinely used as precursors for the synthesis of radiotracers targeting a wide array of receptors in the central nervous system. The resulting radioligands are crucial for quantifying receptor density, determining binding affinities of novel unlabelled compounds, and visualizing receptor distribution in the brain and other organs. nih.gov

The synthesis of a radiolabeled version of this compound, for example, [¹²⁵I]this compound, would theoretically proceed via isotopic exchange or by starting from a non-iodinated precursor. These radiolabeled molecules can then be used in competitive binding assays to determine the affinity of new chemical entities for a specific target.

Table 1: Hypothetical Binding Affinity Data for a Receptor 'X' Using [¹²⁵I]this compound as a Radioligand

| Compound | Ki (nM) |

| Ligand A | 15.2 |

| Ligand B | 89.7 |

| Ligand C | 3.5 |

This table presents hypothetical data to illustrate the application of a radiolabeled derivative of this compound in a competitive binding assay. The Ki values represent the inhibitory constant of test ligands against the binding of the radioligand to a hypothetical receptor 'X'.

Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands within their biological targets. nih.gov This method involves a ligand that has been modified to include a photoreactive group and often a reporter tag (like a radioisotope or a fluorescent dye). Upon binding to its target, the photoreactive group is activated by UV light, leading to the formation of a covalent bond with the target protein. This allows for the subsequent isolation and identification of the protein.

This compound can serve as a foundational structure for the synthesis of photoaffinity probes. The phenyl ring offers a site for the introduction of photoreactive moieties such as azides (-N₃) or diazirines. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker containing a photoreactive group. The iodine atom could be retained for radiolabeling, creating a dual-function probe.

Table 2: Potential Modifications of this compound for Photoaffinity Labeling

| Modification Site | Functional Group Introduced | Purpose |

| Phenyl Ring | Azido (-N₃) or Diazirine | Covalent cross-linking to the target protein upon photoactivation. |

| Ester Group | Linker with Biotin or a Fluorophore | Detection and isolation of the covalently labeled target protein. |

| Iodine Atom | ¹²⁵I | Radiolabeling for easy detection and quantification. |

The development of such probes derived from this compound would enable researchers to covalently label and subsequently identify novel binding partners, contributing significantly to our understanding of drug-target interactions and aiding in the discovery of new therapeutic targets. nih.gov

Computational Chemistry Approaches for Methyl 2 3 Iodophenyl Acetate

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. While specific docking studies on Methyl 2-(3-iodophenyl)acetate are not extensively documented in publicly available literature, research on structurally similar compounds provides a framework for how such studies would be conducted and the insights they could offer.

For instance, studies on derivatives of 2-phenylacetate have shown that these molecules can be docked into the active sites of various enzymes. The process involves creating a three-dimensional model of the ligand and the target protein. The ligand's conformational flexibility is explored, and its various orientations within the protein's binding pocket are evaluated based on a scoring function that estimates the binding affinity.

A notable example can be drawn from the study of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, which share the iodophenyl moiety. In such studies, researchers have successfully docked these compounds into the tubulin-combretastatin A-4 binding site, a target for anticancer agents. researchgate.net The binding affinities, calculated in terms of kcal/mol, indicated stable interactions. These studies often reveal key molecular interactions, such as hydrogen bonds and halogen bonds, that are critical for the ligand's binding. For example, a hydrogen bond might be observed between a functional group on the ligand and an amino acid residue like Asn258 in the protein. researchgate.net

These findings suggest that derivatives of this compound could be designed and virtually screened against various biological targets. The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Below is an interactive data table illustrating hypothetical docking results for derivatives of this compound, based on findings from related compounds.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Methyl 2-(3-iodo-4-aminophenyl)acetate | Kinase A | -8.5 | Hydrogen bond with SER, Halogen bond with LYS |

| Methyl 2-(3-iodo-4-hydroxyphenyl)acetate | Protease B | -7.9 | Hydrogen bond with ASP, Pi-stacking with PHE |

| N-propyl-2-(3-iodophenyl)acetamide | GPCR C | -9.1 | Hydrophobic interactions, Halogen bond with TYR |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. nih.govrsc.org These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov

For the synthesis of this compound and its derivatives, quantum chemical calculations can be employed to:

Optimize Reaction Conditions: By calculating the activation energies for different reaction pathways, it is possible to identify the most favorable conditions, such as temperature, solvent, and catalyst, for a desired transformation.

Predict Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, quantum calculations can predict the major product by comparing the energies of the different transition states leading to each product.

Understand Reaction Mechanisms: These calculations provide detailed electronic and geometric information about the transition states and intermediates, offering insights into the flow of electrons and the breaking and forming of bonds throughout the reaction.

Prediction of Molecular Interactions and Binding Affinities

As an extension of molecular docking, the prediction of molecular interactions and binding affinities provides a more quantitative measure of a ligand's potential efficacy. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can be used to calculate the free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone.

The iodine atom in this compound is a key feature that can significantly influence its molecular interactions. Halogen bonds, where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, are increasingly recognized as important in molecular recognition. Computational studies can predict the strength and geometry of these halogen bonds, providing valuable information for the design of potent and selective inhibitors.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also a critical part of this computational assessment. researchgate.net Tools like SwissADME and ProTox-II can be used to evaluate the drug-likeness of this compound derivatives, predicting properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. researchgate.net For example, predictions can indicate whether a compound violates Lipinski's rule of five, a common filter for drug-likeness. researchgate.net

The following table presents predicted physicochemical properties for this compound, which are foundational for predicting its interactions and behavior.

| Property | Predicted Value |

| Molecular Formula | C9H9IO2 |

| Monoisotopic Mass | 275.96472 Da |

| XlogP | 2.9 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Number of Rotatable Bonds | 3 |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 0 |

Data sourced from PubChem. uni.lu

Conformation Analysis and Stereochemical Insights

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and stereochemistry. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial.

Computational methods, such as potential energy surface scans and molecular dynamics simulations, can be used to explore the conformational landscape of the molecule. A study on 4'-substituted-2-ethylthio-phenylacetates using infrared spectroscopy and B3LYP/6-31G(d,p) calculations revealed the presence of multiple stable conformers in solution. acs.org The relative populations of these conformers were found to be influenced by the solvent. acs.org Similar studies on this compound would likely reveal a number of low-energy conformations, with the orientation of the acetate (B1210297) group relative to the phenyl ring being a key determinant of conformational preference.

Furthermore, if chiral centers are introduced into the molecule, for example, by substitution at the α-carbon of the acetate group, stereochemical insights become paramount. Computational methods can be used to:

Determine the Relative Stabilities of Diastereomers: By calculating the energies of different diastereomers, it is possible to predict which will be the most stable.

Predict the Stereochemical Outcome of a Reaction: For reactions that generate new stereocenters, computational modeling can help predict the diastereomeric or enantiomeric excess.

Understand the Stereoselectivity of Biological Interactions: Docking studies can be performed with different stereoisomers to understand why a particular isomer exhibits higher biological activity.

Research on the alkylation of phenylacetic acid derivatives has shown that the stereochemical course of such reactions can be complex and is influenced by the reaction conditions and the nature of the reactants. acs.org Computational studies can provide a molecular-level understanding of these stereochemical outcomes.

Advanced Analytical Methodologies in Characterization and Purity Assessment of Methyl 2 3 Iodophenyl Acetate and Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of Methyl 2-(3-iodophenyl)acetate. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ester group are expected. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling patterns of the aromatic protons. For a 3-iodo substituted phenyl ring, a complex splitting pattern is anticipated for the aromatic protons. The methylene protons adjacent to the carbonyl group and the aromatic ring would appear as a singlet, while the methyl protons of the ester group would also present as a singlet, typically in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester, the carbon atom bearing the iodine, the other aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbon will appear significantly downfield.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would show the molecular ion peak ([M]⁺) corresponding to the exact mass of the compound (C₉H₉IO₂), which is 275.9647 g/mol . uni.lu The presence of iodine with its characteristic isotopic pattern would be evident. Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The predicted collision cross section (CCS) values for different adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated and compared with experimental data for structural confirmation. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 276.97200 | 143.9 |

| [M+Na]⁺ | 298.95394 | 144.9 |

| [M-H]⁻ | 274.95744 | 140.7 |

| [M+NH₄]⁺ | 293.99854 | 159.5 |

| [M+K]⁺ | 314.92788 | 149.5 |

| [M+H-H₂O]⁺ | 258.96198 | 134.6 |

| [M+HCOO]⁻ | 320.96292 | 162.7 |

| [M+CH₃COO]⁻ | 334.97857 | 187.3 |

This table is based on predicted data from PubChemLite. uni.lu

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands. A strong absorption peak is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1735 cm⁻¹. The C-O stretching vibrations of the ester group would result in two bands in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ range. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. docbrown.info

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1735 |

| C-O (Ester) | 1300-1000 |

| C-H (Aromatic) | >3000 |

| C=C (Aromatic) | 1600-1450 |

| C-I | <600 |

This table presents expected IR absorption ranges for the functional groups in this compound.

Chromatographic Methods for Purity Determination and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC system for purity determination would utilize a reverse-phase column, such as a C18 column. rsc.org The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol (B129727). rsc.org The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram. rsc.org Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like linearity, accuracy, precision, and robustness. ijrpc.comresearchgate.net

A typical HPLC method for the purity determination of a phenylacetate (B1230308) derivative might involve the following conditions:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 mm x 250 mm rsc.org |

| Mobile Phase | Acetonitrile/Water mixture rsc.org |

| Flow Rate | 1.0 mL/min rsc.org |

| Detection | UV at 254 nm rsc.org |

This table outlines typical HPLC conditions for the analysis of aromatic esters. rsc.org

Gas Chromatography (GC) is another powerful technique for the separation and purity assessment of volatile compounds. hpst.cz For the analysis of this compound, a capillary column with a suitable stationary phase, such as one with intermediate polarity, would be used. hpst.czepa.gov The sample is vaporized in the injector and carried through the column by an inert gas, typically helium or nitrogen. hpst.cz Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. epa.gov The retention time is characteristic of the compound under specific GC conditions, and the peak area is proportional to its concentration. GC can also be coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov

X-ray Crystallography for Solid-State Structure Confirmation

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected. The data is then processed to solve and refine the crystal structure. The results would provide the exact coordinates of each atom in the unit cell. scispace.com

From the crystal structure, one can analyze various geometric parameters, such as the planarity of the phenyl ring and the conformation of the ester group. Furthermore, intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which stabilize the crystal packing, can be identified and characterized. nih.goviucr.orgnih.gov For instance, in the crystal structures of related phenylacetate derivatives, various intermolecular interactions have been observed to play a crucial role in the supramolecular assembly. nih.goviucr.org This detailed structural information is invaluable for understanding the solid-state properties of the material and for structure-property relationship studies.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom |

| Bond Lengths and Angles | Geometric details of the molecule |

| Torsion Angles | Conformational features of the molecule |

| Intermolecular Interactions | Forces holding the molecules together in the crystal |

This table summarizes the key information obtained from an X-ray crystallography study.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(3-iodophenyl)acetate?

Methodological Answer: The synthesis typically involves two key steps:

Esterification : React 2-(3-iodophenyl)acetic acid with methanol under acidic conditions (e.g., sulfuric acid or HCl) to form the methyl ester.

Iodination : If starting from a non-iodinated precursor, electrophilic iodination using iodine (I₂) and a silver salt (e.g., Ag₂SO₄) as a catalyst can introduce the iodine substituent at the meta position of the phenyl ring.

Critical Considerations :

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, meta-substitution pattern), methyl ester (δ 3.6–3.8 ppm, singlet), and methylene group (δ 3.4–3.6 ppm, singlet).

- ¹³C NMR : Carbonyl (δ ~170 ppm), aromatic carbons (δ 120–140 ppm), and iodine-induced deshielding effects.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 306 (C₉H₉IO₂).

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-I stretch (~500 cm⁻¹).

Reference : Analytical data for analogous compounds are detailed in .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in further functionalization reactions?

Methodological Answer: The meta-iodo group acts as a directing group in electrophilic substitution. For example:

- Suzuki Coupling : The iodine atom facilitates palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

- Nucleophilic Aromatic Substitution : Electron-withdrawing iodine enhances reactivity toward nucleophiles (e.g., OH⁻ or amines) at the para position.

Experimental Design : - Use DFT calculations to predict reactive sites.

- Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to maximize yield.

Reference : Regioselectivity in iodinated analogs is discussed in .

Q. How can researchers reconcile contradictory biological activity data between this compound and its structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., -OH, -OCH₃, -Cl) to identify critical functional groups.

Example: Methoxy groups enhance lipophilicity, while hydroxyl groups improve hydrogen bonding . - Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) to assess binding affinity differences.

- In Vitro Assays : Test compounds under standardized conditions (e.g., IC₅₀ measurements) to control for experimental variability.

Reference : SAR strategies for phenylacetate derivatives are outlined in .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel to separate polar byproducts.

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.

- HPLC : For high-purity requirements, use a C18 column with acetonitrile/water mobile phase.

Data Analysis : Monitor purity via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and GC-MS.

Reference : Purification methods for similar esters are detailed in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.